2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Chimassorb® light stabilizer
Uniqueness
Compared to similar compounds, 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-16-7-5-14(6-8-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMVWEZBXZNODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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